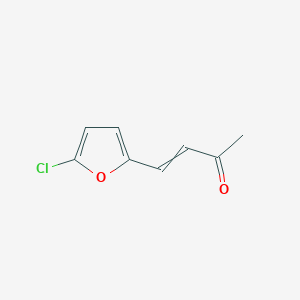

4-(5-Chlorofuran-2-yl)but-3-en-2-one

Overview

Description

The compound identified as “4-(5-Chlorofuran-2-yl)but-3-en-2-one” is a chemical substance with specific properties and applications. It is used in various scientific and industrial fields due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(5-Chlorofuran-2-yl)but-3-en-2-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and efficacy of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent quality. The industrial production methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via cross-coupling reactions and cyclization strategies :

Mechanistic Highlights :

-

Palladium-catalyzed couplings proceed via oxidative addition of the halide/triflate, transmetalation with the boron/silicon reagent, and reductive elimination .

-

Electron-withdrawing substituents (e.g., Cl) on the furan enhance electrophilicity, facilitating nucleophilic aromatic substitution .

Electrophilic and Nucleophilic Additions

The α,β-unsaturated ketone undergoes conjugate additions :

Example :

-

Reaction with isoprene under Cu(II) catalysis yields 2,3-dimethyl-1-(5-phenylfuran-2-yl)but-3-en-1-one (90% yield), demonstrating regioselectivity at the β-position .

Reduction Reactions

The carbonyl and alkene functionalities are selectively reduced:

| Reduction Type | Reagents | Product | Ref. |

|---|---|---|---|

| Ketone → Alcohol | NaBH₄, LiAlH₄ | 4-(5-Chlorofuran-2-yl)but-3-en-2-ol | |

| Alkene Hydrogenation | H₂, Pd/C | Saturated ketone derivatives |

Key Observation :

Condensation Reactions

The aldehyde group participates in Schiff base and hydrazone formation :

Synthetic Utility :

Oxidation and Functionalization

The furan ring undergoes halogenation and oxidation :

| Reaction | Conditions | Product | Ref. |

|---|---|---|---|

| Chlorination | NCS (N-chlorosuccinimide), HCl | Sulfonium chloride intermediates | |

| Epoxidation | AcOOH, Mn-based catalysts | Epoxidized furan derivatives |

Mechanistic Insight :

-

Pummerer-type reactions involving NCS generate sulfonium intermediates, enabling chloride displacement and furan functionalization .

Biological Activity Correlations

Derivatives exhibit hypoxia-selective cytotoxicity and COX-II inhibition :

Structure-Activity Relationship (SAR) :

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 4-(5-Chlorofuran-2-yl)but-3-en-2-one exhibit significant anti-inflammatory properties. A study highlighted that compounds incorporating the 5-chlorofuran group demonstrated selective inhibition of cyclooxygenase enzymes (COX), particularly COX-1, which is crucial for mediating inflammatory responses. For instance, certain derivatives showed IC50 values as low as 0.18 µM for COX-1, indicating potent activity compared to COX-2 .

Pain Management

The compound's role in pain management has been explored through its action as an analgesic. The incorporation of the furan moiety has been linked to enhanced selectivity and potency against COX enzymes, which are pivotal in the synthesis of pro-inflammatory mediators. This suggests that this compound could serve as a scaffold for developing new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic potential. Modifications to the furan ring or substituents on the butenone moiety can significantly influence the compound's biological activity. For example, exchanging chlorine with bromine or introducing methyl groups has been shown to enhance selectivity and potency against COX enzymes .

Case Study: COX Inhibition

A series of experiments demonstrated that derivatives of this compound could selectively inhibit COX enzymes. One notable derivative was found to be over 1000-fold more potent for COX-1 than COX-2, suggesting a mechanism that could minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .

Case Study: Hypoxic Cancer Cells

Recent studies have explored the cytotoxic effects of compounds similar to this compound on hypoxic cancer cells. These studies utilized in silico modeling to predict interactions with human serum albumin and assess pharmacological profiles, revealing promising cytotoxicity values compared to standard treatments .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | COX-1 | 0.18 | High |

| Compound B | COX-2 | 0.33 | Moderate |

| Compound C | COX Dual Inhibition | 0.32 | High |

Mechanism of Action

The mechanism of action of 4-(5-Chlorofuran-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. These interactions lead to various biological and chemical effects. The compound may bind to specific receptors or enzymes, altering their activity and leading to the desired outcome.

Biological Activity

The compound 4-(5-Chlorofuran-2-yl)but-3-en-2-one , also known as a chlorofuran derivative, has garnered attention in recent years for its biological activity, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes various research findings, case studies, and data tables to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a chlorine atom and an α,β-unsaturated carbonyl system. This structural configuration is essential for its biological activity, influencing interactions with biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, derivatives containing the 5-chlorofuran moiety showed enhanced inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 0.32 | 0.33 | >1000 |

| Compound B | 0.18 | >1000 | 5556 |

The incorporation of the chlorofuran group was found to be critical for the selective inhibition of COX enzymes, enhancing anti-inflammatory potency compared to other derivatives without this moiety .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (Caco2) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| PC-3 | 60 |

| Caco2 | 50 |

These findings suggest that the compound may serve as a potential lead in the development of anticancer agents .

Case Study 1: Analgesic Properties

A study explored the analgesic properties of chlorofuran derivatives, including this compound. The compound exhibited significant pain relief in animal models, comparable to traditional analgesics like indomethacin. The anti-inflammatory effects were attributed to its ability to inhibit COX enzymes effectively .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies indicate that specific interactions with key amino acids within the active sites of COX enzymes enhance its inhibitory potency .

Synthesis and Structure Activity Relationship (SAR)

Research has focused on synthesizing various analogs of this compound to evaluate their biological activities. The SAR analysis highlighted that modifications to the furan ring or substituents on the butenone moiety significantly affected biological outcomes.

Key Findings:

- Substitutions at specific positions on the furan ring enhanced anti-inflammatory activity.

- The presence of halogen atoms (such as chlorine or bromine) improved cytotoxicity against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Chlorofuran-2-yl)but-3-en-2-one, and how can reaction conditions be optimized?

- Methodology : A Claisen-Schmidt condensation between 5-chlorofuran-2-carbaldehyde and acetone under basic conditions (e.g., NaOH or KOH in ethanol/water) is a plausible route. Reaction optimization should focus on temperature control (40–60°C), stoichiometric ratios, and catalytic additives (e.g., phase-transfer catalysts) to enhance yield .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with ethyl acetate/hexane gradients. Confirm purity via melting point analysis and NMR spectroscopy .

Q. How can the structural features of this compound be characterized?

- Analytical Techniques :

- NMR : Assign peaks using - and -NMR to confirm the enone system (δ ~6.5–7.5 ppm for the α,β-unsaturated ketone) and chlorine-substituted furan ring (δ ~7.0–7.5 ppm for aromatic protons) .

- IR : Identify carbonyl stretching (~1680–1720 cm) and C=C (~1600 cm) bands .

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the chlorofuran substituent .

Q. What are the key physicochemical properties of this compound?

- Data :

- Molecular Weight : 184.6 g/mol (calculated from CHClO).

- Solubility : Likely polar aprotic solvents (e.g., DMSO, acetone) due to the enone and furan moieties. Test experimentally via saturation shake-flask method .

- Stability : Store under inert atmosphere at 2–8°C to prevent degradation of the α,β-unsaturated ketone .

Advanced Research Questions

Q. How does the 5-chloro substituent on the furan ring influence reactivity in Michael addition or Diels-Alder reactions?

- Mechanistic Insight : The electron-withdrawing chlorine atom increases electrophilicity of the enone system, enhancing susceptibility to nucleophilic attack. Compare reactivity with non-chlorinated analogs (e.g., 4-(furan-2-yl)but-3-en-2-one) using kinetic studies .

- Experimental Design : Conduct reactions with dienophiles (e.g., maleic anhydride) or nucleophiles (e.g., organocuprates) under varying temperatures and solvents (THF vs. DCM). Analyze regioselectivity via -NMR .

Q. What strategies can resolve contradictions in bioactivity data between this compound and structurally similar compounds?

- Case Study : If a dichlorophenyl analog (e.g., 4-(3,5-Dichlorophenyl)but-3-en-2-one) shows higher antimicrobial activity, perform SAR studies by synthesizing derivatives with varying halogen positions. Use in vitro assays (e.g., MIC against S. aureus) and molecular docking to compare target binding .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Protocol :

Optimize geometry using DFT (e.g., B3LYP/6-31G*).

Perform molecular docking (AutoDock Vina) against enzymes like tyrosinase or cytochrome P450, using PDB structures (e.g., 5M8L).

Validate predictions with in vitro enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Scale-Up Considerations :

- Use continuous flow reactors to control exothermic reactions and minimize byproducts .

- Monitor enantiomeric purity via chiral HPLC if asymmetric synthesis is attempted.

Q. Methodological Notes

- Data Contradictions : Conflicting bioactivity or reactivity data may arise from impurities in synthesized batches. Always cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

- Safety Protocols : Follow GHS guidelines (e.g., H302+H312+H332 for toxicity) and use fume hoods during synthesis .

Properties

IUPAC Name |

4-(5-chlorofuran-2-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZQBJURAOKDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.